molecular formula C33H26N6O10 B11563282 4-[(E)-[(2-{N'-[(E)-[4-(3-Methylbenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl 3-methylbenzoate

4-[(E)-[(2-{N'-[(E)-[4-(3-Methylbenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl 3-methylbenzoate

Cat. No.: B11563282
M. Wt: 666.6 g/mol
InChI Key: ZTUDICGRYPVDQO-WKCPDWHCSA-N
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Description

4-[(E)-[(2-{N’-[(E)-[4-(3-Methylbenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl 3-methylbenzoate is a complex organic compound characterized by its intricate structure and potential applications in various scientific fields. This compound is notable for its multiple functional groups, including nitro, benzoyloxy, and hydrazinecarbonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-{N’-[(E)-[4-(3-Methylbenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl 3-methylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Condensation Reactions: The initial step often involves the condensation of 3-methylbenzoic acid with nitrophenyl derivatives under acidic or basic conditions.

    Hydrazine Formation:

    Esterification: The final step involves esterification reactions to form the benzoyloxy groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process typically includes:

    Batch Processing: Sequential addition of reagents and intermediates in a controlled manner.

    Continuous Flow Synthesis: Utilization of continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-{N’-[(E)-[4-(3-Methylbenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl 3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products

    Oxidation Products: Nitroso derivatives, carboxylic acids.

    Reduction Products: Amines, hydrazines.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

4-[(E)-[(2-{N’-[(E)-[4-(3-Methylbenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl 3-methylbenzoate has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-{N’-[(E)-[4-(3-Methylbenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to:

    Bind to Enzymes: Inhibit or activate enzymatic activity through covalent or non-covalent interactions.

    Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in cell behavior and function.

    Induce Apoptosis: Trigger programmed cell death in certain cell types, particularly cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(2-{N’-[(E)-[4-(3-Methylbenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl benzoate
  • 4-[(E)-[(2-{N’-[(E)-[4-(3-Methylbenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl 4-methylbenzoate

Uniqueness

The uniqueness of 4-[(E)-[(2-{N’-[(E)-[4-(3-Methylbenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl 3-methylbenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C33H26N6O10

Molecular Weight

666.6 g/mol

IUPAC Name

[4-[(E)-[[3-[(2E)-2-[[4-(3-methylbenzoyl)oxy-3-nitrophenyl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]-2-nitrophenyl] 3-methylbenzoate

InChI

InChI=1S/C33H26N6O10/c1-20-5-3-7-24(13-20)32(42)48-28-11-9-22(15-26(28)38(44)45)18-34-36-30(40)17-31(41)37-35-19-23-10-12-29(27(16-23)39(46)47)49-33(43)25-8-4-6-21(2)14-25/h3-16,18-19H,17H2,1-2H3,(H,36,40)(H,37,41)/b34-18+,35-19+

InChI Key

ZTUDICGRYPVDQO-WKCPDWHCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CC(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)C4=CC=CC(=C4)C)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CC(=O)NN=CC3=CC(=C(C=C3)OC(=O)C4=CC=CC(=C4)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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